Comparative Lipophilicity and Polar Surface Area: Chloromethyl vs. Parent Scaffold
The chloromethyl derivative retains the lipophilicity and polar surface area of the parent imidazo[1,2-a]pyridin-2(3H)-one scaffold almost identically, ensuring that the introduction of a reactive handle does not perturb key drug-likeness parameters. The target compound's computed LogP is 0.7, with a TPSA of 32.7 Ų [1], compared to the parent imidazo[1,2-a]pyridin-2(3H)-one hydrochloride which exhibits a LogP of 0.7324 and TPSA of 32.67 Ų . This near-perfect overlay indicates that the chloromethyl group can be employed as a synthetic linchpin without sacrificing the physicochemical profile of the core scaffold.
| Evidence Dimension | Computed lipophilicity (cLogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | cLogP = 0.7; TPSA = 32.7 Ų |
| Comparator Or Baseline | Imidazo[1,2-a]pyridin-2(3H)-one hydrochloride: cLogP = 0.7324; TPSA = 32.67 Ų |
| Quantified Difference | ΔcLogP = –0.0324; ΔTPSA = +0.03 Ų |
| Conditions | Computed values from PubChem (XLogP3) and ChemScene computational data |
Why This Matters
Procurement teams evaluating building blocks for fragment-based screening or lead optimization can select the chloromethyl derivative with confidence that it will not introduce undesirable lipophilicity shifts.
- [1] PubChem Compound Summary for CID 45076268, 3-(Chloromethyl)imidazo[1,2-a]pyridin-2(3H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/497222-31-8. View Source
